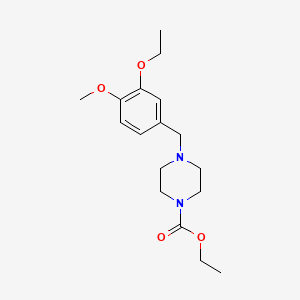
N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as FMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that belongs to the class of N-phenylglycinamides and is used as a research tool to study the effects of neurotransmitters in the central nervous system.
Mecanismo De Acción
FMPP acts as a selective inhibitor of the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in various physiological processes such as mood regulation, appetite, and sleep. By inhibiting the reuptake of these neurotransmitters, FMPP enhances their activity in the central nervous system, leading to an increase in their levels and prolonged effects.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased food intake, and altered sleep patterns. The compound has also been shown to affect the levels of various neurotransmitters in the central nervous system, leading to changes in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPP has several advantages as a research tool, including its high selectivity and potency in inhibiting the reuptake of neurotransmitters. However, the compound also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several potential future directions for research on FMPP, including the development of more selective and potent inhibitors of neurotransmitter reuptake, the investigation of the compound's effects on other physiological processes, and the development of new therapeutic agents based on its mechanism of action.
In conclusion, FMPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively used as a research tool to study the effects of neurotransmitters in the central nervous system and has shown promising results in various in vitro and in vivo studies. While FMPP has several advantages as a research tool, it also has some limitations, and further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
FMPP can be synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with methylsulfonyl chloride to form 2-fluorobenzenesulfonamide. This intermediate is then reacted with phenylglycinol to produce FMPP.
Aplicaciones Científicas De Investigación
FMPP has been extensively used in scientific research to study the effects of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system. The compound has been used in various in vitro and in vivo studies to investigate the mechanisms of action of these neurotransmitters and their role in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXRHMJMXKWNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)


![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)

![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)
![2-(4-chlorophenyl)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5883115.png)
![1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole](/img/structure/B5883119.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5883124.png)
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5883133.png)


